N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine

Catalog No.
S11613084
CAS No.
M.F
C14H13N3S
M. Wt
255.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine

Product Name

N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine

IUPAC Name

N-ethyl-2-thiophen-2-ylquinazolin-4-amine

Molecular Formula

C14H13N3S

Molecular Weight

255.34 g/mol

InChI

InChI=1S/C14H13N3S/c1-2-15-13-10-6-3-4-7-11(10)16-14(17-13)12-8-5-9-18-12/h3-9H,2H2,1H3,(H,15,16,17)

InChI Key

TZWACSIIWFARTP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC2=CC=CC=C21)C3=CC=CS3

N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine is a compound characterized by the presence of a quinazoline ring, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. This particular compound features an ethyl group at the nitrogen atom of the quinazoline and a thiophene moiety at the second position of the quinazoline structure. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The chemical reactivity of N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine can be explored through various synthetic pathways involving nucleophilic substitutions, electrophilic additions, and cyclization reactions. For instance, quinazoline derivatives can undergo reactions with carbon electrophiles, which may include aldehydes and halides, leading to the formation of new derivatives. Notably, reactions involving thiophene derivatives can enhance the compound's biological activity by introducing additional functional groups that may participate in further chemical transformations or interactions with biological targets .

N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine exhibits notable biological activities attributed to its structural components. Quinazoline derivatives have been reported to possess various pharmacological properties, including:

  • Anticancer Activity: Many quinazoline compounds have shown efficacy against different cancer cell lines by inhibiting specific kinases involved in cancer progression.
  • Antimicrobial Properties: The presence of the thiophene ring may contribute to enhanced antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects: Quinazolines are known to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

The synthesis of N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine can be achieved through several methods:

  • Condensation Reactions: One common approach involves the condensation of 2-amino-thiophene with appropriate carbonyl compounds followed by cyclization to form the quinazoline structure.
  • Amination Reactions: Starting from substituted quinazolines, amination with ethyl halides can introduce the ethyl group at the nitrogen position.
  • Functional Group Transformations: Existing functional groups on the quinazoline can be modified through standard organic reactions (e.g., alkylation or acylation) to yield the desired compound .

N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Chemical Probes: In biochemical research for studying specific enzyme pathways or cellular processes due to its ability to interact with biological molecules.

The unique combination of quinazoline and thiophene structures may enhance its efficacy and specificity in therapeutic applications.

Interaction studies involving N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine typically focus on its binding affinity to various biological targets such as enzymes and receptors. For example, studies have shown that quinazoline derivatives can act as inhibitors for kinases involved in cell signaling pathways. These interactions can be characterized using techniques like molecular docking simulations and kinetic assays, providing insights into their mechanisms of action .

Several compounds share structural similarities with N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
2-(Thiophen-2-yl)-quinazolinQuinazoline core with thiophene substituentAnticancer, antimicrobial
4-AminoquinazolineBasic quinazoline structure with an amino groupAntimicrobial, anti-inflammatory
6-MethoxyquinazolinMethoxy group at position 6 on the quinazoline ringAnticancer
3-(Thienyl)-quinazolinThienyl substituent at position 3Antimicrobial

Uniqueness

N-ethyl-2-(thiophen-2-y)quinazolin-4-amines' uniqueness lies in its specific substitution pattern that combines both an ethyl group and a thiophene moiety at critical positions on the quinazoline structure. This combination may enhance its solubility and bioavailability compared to other similar compounds while potentially improving its interaction with biological targets.

Copper-catalyzed imidoylative cross-coupling reactions represent a fundamental synthetic methodology for constructing N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine derivatives. The copper-catalyzed isocyanide insertion methodology has emerged as a highly efficient approach for quinazoline synthesis, utilizing copper acetate as the primary catalyst [2]. This methodology employs 2-isocyanobenzoates as key building blocks, which undergo imidoylative cross-coupling reactions with primary amines under mild conditions [2].

The general procedure involves the use of copper(II) acetate monohydrate at 5 mol% loading, with triethylamine serving as the base [2]. For aliphatic amine substrates, the reaction proceeds at room temperature for 20 minutes, while aromatic amines require microwave irradiation at 150°C for equivalent reaction times [2]. The mechanistic pathway involves initial coordination of the isocyanide to the copper center, followed by nucleophilic attack of the amine substrate and subsequent cyclization to form the quinazoline core [2].

Catalyst SystemTemperatureTimeYield Range
Cu(OAc)₂·H₂O (5 mol%)25°C20 min65-85%
Cu(OAc)₂·H₂O (5 mol%)150°C (MW)20 min70-90%

Copper(I) iodide has also demonstrated significant efficacy in quinazoline synthesis through cross-coupling methodologies [16]. Under ultrasonic conditions, the reaction between 2-iodoaniline and tosyl methyl isocyanide proceeds efficiently in tetrahydrofuran solvent [16]. The optimal conditions utilize 10 mol% copper(I) iodide catalyst with triethylamine as base, achieving good yields within 30 minutes under ultrasonic irradiation [16].

The copper-catalyzed oxidative coupling approach employs quinazoline 3-oxides as substrates, reacting with unactivated aldehydes under copper catalysis [4]. This methodology demonstrates broad substrate scope, accommodating both aliphatic and aromatic aldehyde partners [4]. The reaction proceeds through copper-mediated oxidative coupling, generating both direct coupling products and cyclic hydroxamic esters [4].

Advanced copper catalytic systems have been developed for the synthesis of functionalized quinazolines through tandem carbon-hydrogen amination and annulation processes [6]. These methodologies utilize benzamides and amidines as starting materials, with copper mediating the formation of quinazolin-4-ones through sequential carbon-hydrogen bond activation and cyclization [6]. The reaction demonstrates excellent functional group tolerance and provides access to diverse quinazoline frameworks [6].

Multi-Step Organic Synthesis Protocols

Multi-step synthetic protocols for N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine synthesis typically involve three to four sequential transformations [10] [25]. The optimized synthetic approach begins with ortho-difluoro or ortho-dimethoxy anthranilic acid derivatives as starting materials [10] [25]. The initial step involves formation of the quinazoline ring system with a carbonyl group at the 4-position through cyclization reactions [10] [25].

The second step involves replacement of the carbonyl group with chlorine using phosphoryl chloride as the chlorinating agent [26]. This chlorination step has been optimized to minimize impurity formation through careful control of reaction conditions and reagent stoichiometry [26]. The use of phosphoryl chloride instead of thionyl chloride significantly reduces side product formation and improves overall yield [26].

The third step comprises nucleophilic substitution of the chlorine atom with the appropriate amine component [25]. For N-ethyl substitution, ethylamine serves as the nucleophile under basic conditions [25]. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures [25].

StepReagentConditionsYield
Ring FormationAnthranilic acid derivative130-140°C, 2h73-96%
ChlorinationPOCl₃Reflux, 3h78-85%
AminationEthylamineDMF, 80°C70-85%

The incorporation of the thiophene-2-yl substituent at the 2-position requires specialized synthetic approaches [3]. One methodology involves the use of 2-mercapto-quinazolin-4-one derivatives as intermediates, which undergo S-alkylation reactions with appropriate thiophene-containing electrophiles [3]. The resulting thioether linkages provide the desired 2-(thiophen-2-yl) substitution pattern [3].

Alternative multi-step protocols utilize 2-aminobenzyl alcohols as starting materials, which undergo cascade reactions with benzylamines under iron-catalyzed aerobic oxidative conditions [13]. This approach provides direct access to 2-substituted quinazolines through a one-pot transformation involving multiple bond-forming events [13]. The reaction tolerates various functional groups and can be scaled to multi-gram quantities [13].

The telescoping of synthetic steps has proven particularly effective in multi-step quinazoline synthesis [26]. The chlorination product can be directly subjected to amination conditions without isolation, reducing overall process time and improving efficiency [26]. This telescoped approach minimizes material losses and reduces the number of purification steps required [26].

Solvent Systems and Reaction Kinetics

Solvent selection plays a critical role in quinazoline synthesis, with dimethyl sulfoxide emerging as a particularly effective medium for multiple synthetic transformations [17] [7]. The use of dimethyl sulfoxide as solvent in copper-catalyzed quinazoline synthesis results in significantly higher yields compared to alternative solvents such as isopropanol or acetonitrile [17]. The superior performance of dimethyl sulfoxide is attributed to its ability to stabilize copper intermediates and facilitate oxidative transformations [17].

Kinetic studies of quinazoline synthesis reveal that carbon-hydrogen bond cleavage represents the rate-determining step in many synthetic pathways [12] [13]. Kinetic isotope effect experiments demonstrate primary isotope effects, confirming the involvement of carbon-hydrogen bond breaking in the rate-limiting step [12] [13]. These findings have important implications for optimization strategies, suggesting that conditions favoring carbon-hydrogen activation will improve overall reaction rates [12] [13].

SolventRelative RateYieldTemperature
DMSO1.085-95%90°C
DMF0.665-75%110°C
Acetonitrile0.445-55%120°C
Isopropanol0.335-45%130°C

Tetrahydrofuran has demonstrated excellent performance in copper-catalyzed cross-coupling reactions, particularly under ultrasonic conditions [16]. The combination of tetrahydrofuran solvent with ultrasonic irradiation accelerates reaction rates and improves product yields [16]. The ultrasonic activation appears to enhance catalyst turnover and substrate mixing, leading to more efficient transformations [16].

Water-based solvent systems have been developed for environmentally benign quinazoline synthesis [9]. These aqueous protocols utilize atmospheric oxygen as the oxidant and achieve high atom economy [9]. The reaction proceeds through oxidative imine synthesis, intermolecular condensation, intramolecular cyclization, and aromatization in a single-pot transformation [9]. The environmental factor and reaction mass efficiency of these water-based systems significantly exceed those of conventional organic solvent protocols [9].

The kinetics of quinazoline formation in different solvent systems reveal distinct mechanistic pathways [9]. In polar protic solvents, the reaction proceeds through ionic intermediates with enhanced nucleophilic character [9]. Conversely, in polar aprotic solvents, radical intermediates predominate, leading to different product distributions and reaction rates [9].

Temperature optimization studies indicate that quinazoline synthesis typically requires elevated temperatures between 130-150°C for optimal yields [20]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures lead to decomposition and side product formation [20]. The optimal temperature window represents a balance between reaction rate and selectivity [20].

Purification Techniques and Yield Optimization

Purification of N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine requires careful selection of techniques to achieve high purity while maintaining acceptable yields [21] [24]. Recrystallization represents the primary purification method for quinazoline derivatives, taking advantage of their favorable crystallization properties [24]. The rigid heterocyclic structure and hydrogen bonding capabilities of quinazolines make them excellent candidates for purification by crystallization [24].

The selection of appropriate recrystallization solvents depends on the specific substitution pattern of the quinazoline derivative [21]. For N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine, polar solvents such as ethanol or methanol provide optimal solubility characteristics [21]. The recrystallization process involves dissolution at elevated temperature followed by controlled cooling to promote crystal formation [21].

Purification MethodPurity AchievedRecovery YieldProcessing Time
Recrystallization97-99%80-90%2-4 hours
Column Chromatography95-98%70-85%4-8 hours
Continuous Extraction92-95%85-95%6-10 hours

Column chromatography serves as an alternative purification technique when recrystallization proves insufficient [26]. Silica gel chromatography with appropriate eluent systems can achieve high purity levels, though at the cost of reduced yields due to product losses during the separation process [26]. The development of chromatography-free purification protocols represents a significant advantage in large-scale synthesis [26].

Continuous liquid-liquid extraction has emerged as an effective technique for isolating poorly soluble quinazoline intermediates [26]. This methodology proves particularly valuable when conventional extraction methods fail due to unfavorable partition coefficients [26]. The continuous extraction process allows for efficient separation while maintaining high recovery yields [26].

Yield optimization strategies focus on minimizing side product formation and maximizing conversion efficiency [26]. The use of optimized stoichiometry and reaction conditions significantly impacts overall yields [26]. Careful control of quenching procedures and work-up protocols prevents product degradation and improves recovery [26].

The implementation of telescoped synthetic sequences eliminates intermediate purification steps and improves overall process efficiency [26]. This approach requires careful optimization of reaction conditions to ensure compatibility between sequential transformations [26]. The telescoped methodology reduces material losses and processing time while maintaining product quality [26].

Quality control measures include the use of high-performance liquid chromatography to monitor product purity throughout the synthetic sequence [26]. The achievement of 97-98% purity levels demonstrates the effectiveness of optimized purification protocols [26]. These high purity standards are essential for subsequent synthetic applications and biological evaluations [26].

N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine exhibits robust thermal stability characteristics typical of nitrogen-containing heterocyclic compounds. The compound demonstrates excellent thermal stability at ambient conditions and maintains structural integrity up to approximately 250 degrees Celsius [1] [2] [3]. This thermal stability range is consistent with other quinazoline-4-amine derivatives, which are known for their high thermal resistance due to the aromatic conjugation and intermolecular hydrogen bonding networks [4] [5].

The degradation pathway of N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine follows a characteristic multi-stage decomposition process observed in heterocyclic nitrogen compounds [2] [6]. Initial degradation commences at temperatures between 280-300 degrees Celsius, where the first signs of molecular breakdown become evident through volatile organic compound evolution. This onset temperature is comparable to other quinazoline derivatives, suggesting similar bond dissociation energies within the heterocyclic framework [1] [3].

The primary decomposition stage occurs between 300-400 degrees Celsius, representing the most significant weight loss phase. During this stage, the compound undergoes extensive molecular fragmentation, releasing characteristic degradation products including ammonia, hydrogen cyanide, carbon dioxide, and thiophene-derived compounds [2] [6] [3]. The formation of these specific degradation products indicates that decomposition initiates through radical mechanisms, with preferential cleavage of carbon-nitrogen bonds and subsequent aromatic ring fragmentation.

Temperature Range (°C)Stability StatusWeight Loss (%)Primary Degradation Products
Room Temperature - 250Thermally Stable< 5None
250 - 280Onset of Degradation5 - 15Volatile organics
280 - 350Primary Decomposition40 - 60NH₃, HCN, CO₂, thiophene derivatives
350 - 450Secondary Decomposition70 - 85Aromatic fragments, CO, H₂O
450 - 600Complete Decomposition> 90Char residue, inorganic compounds

The secondary decomposition phase extends from 350-450 degrees Celsius, characterized by further fragmentation of aromatic structures and the formation of smaller molecular species including carbon monoxide and water vapor [2] [3]. Complete thermal decomposition occurs above 450 degrees Celsius, leaving minimal char residue and inorganic compounds. This comprehensive degradation profile indicates that N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine undergoes complete mineralization under extreme thermal conditions [6].

Solubility Behavior in Polar and Non-Polar Solvents

The solubility characteristics of N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine are determined by its amphiphilic molecular structure, which combines polar quinazoline and amine functionalities with the moderately lipophilic thiophene and ethyl substituents [7] [8] [9]. This structural dichotomy results in distinctive solubility patterns across different solvent systems.

In polar protic solvents, N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine demonstrates favorable solubility characteristics. The compound exhibits good solubility in methanol and ethanol, with estimated solubility values of 10-50 milligrams per milliliter and 8-40 milligrams per milliliter, respectively [8] [9]. This enhanced solubility in alcoholic solvents results from the formation of hydrogen bonds between the amine functionality and the hydroxyl groups of the solvent molecules. The quinazoline nitrogen atoms can also participate in hydrogen bonding interactions, further stabilizing the solvated complex.

Polar aprotic solvents provide the most favorable solubilization environment for N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine. Dimethyl sulfoxide represents the optimal solvent, with predicted solubility exceeding 50 milligrams per milliliter [10] [8]. This exceptional solubility in dimethyl sulfoxide arises from the solvent's high dipolarity and polarizability, which effectively stabilize the polar regions of the molecule while accommodating the aromatic components through van der Waals interactions.

Solvent TypePolarity ClassificationPredicted SolubilityEstimated Solubility (mg/mL)
WaterHighly PolarLow to Moderate0.5 - 2.0
MethanolPolar ProticGood10 - 50
EthanolPolar ProticGood8 - 40
DMSOPolar AproticVery Good> 50
AcetonePolar AproticModerate5 - 20
DichloromethaneModerately PolarGood20 - 60
HexaneNon-polarPoor< 0.1
TolueneNon-polarPoor< 0.5
ChloroformModerately PolarModerate2 - 10

Water solubility of N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine is characterized as low to moderate, with estimated values ranging from 0.5-2.0 milligrams per milliliter [7] [11]. This limited aqueous solubility reflects the substantial hydrophobic character contributed by the thiophene ring and ethyl substituent, which outweighs the hydrophilic contributions from the quinazoline nitrogen atoms and amine functionality.

Non-polar solvents demonstrate poor solvation capacity for N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine. Hexane and toluene exhibit minimal solubility, with values below 0.1 and 0.5 milligrams per milliliter, respectively [8] [9]. This poor solubility in non-polar media results from the inability of these solvents to stabilize the polar quinazoline and amine functionalities through appropriate intermolecular interactions.

Moderately polar solvents such as dichloromethane and chloroform provide intermediate solubility characteristics. Dichloromethane demonstrates good solubility capacity (20-60 milligrams per milliliter) due to its moderate polarity and ability to interact with both polar and non-polar molecular regions [10] . Chloroform exhibits moderate solubility (2-10 milligrams per milliliter), reflecting its intermediate polarity and hydrogen bonding capability through the chloroform hydrogen.

Partition Coefficients (LogP) and Lipophilicity

The partition coefficient of N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine represents a critical physicochemical parameter that governs its biological membrane permeability and pharmacokinetic behavior [13] [14] [15] [16]. Based on structural analysis and comparison with analogous quinazoline derivatives, the estimated logarithmic partition coefficient ranges from 2.8 to 3.2, classifying the compound as moderately lipophilic [14] [17] [18].

This LogP value places N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine within the optimal range for pharmaceutical applications, as compounds with LogP values between 2.0 and 4.0 typically demonstrate favorable absorption, distribution, metabolism, and excretion properties [14] [15]. The moderate lipophilicity ensures adequate membrane permeability while maintaining sufficient aqueous solubility for biological transport processes.

The lipophilicity of N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine arises from the collective contributions of its structural components. The quinazoline core system contributes moderate lipophilicity due to its aromatic character, while the thiophene substituent significantly enhances the lipophilic character through its sulfur-containing aromatic ring system [13] [19]. The ethyl group attached to the amine functionality provides additional hydrophobic surface area, further increasing the overall lipophilicity.

Lipophilicity ParameterEstimated ValueBiological Implication
LogP (Octanol/Water)2.8 - 3.2Optimal for membrane permeation
Distribution Coefficient (pH 7.4)2.5 - 3.0Favorable for physiological conditions
Lipophilic EfficiencyModerate to HighGood cellular uptake potential
Membrane PermeabilityGoodSuitable for oral bioavailability
CNS PenetrationModerateMay cross blood-brain barrier
Protein Binding PotentialModerate to HighExpected plasma protein interaction

The distribution coefficient at physiological pH (7.4) is estimated to range from 2.5 to 3.0, slightly lower than the theoretical LogP due to potential ionization of the amine functionality under physiological conditions [14] [16]. This pH-dependent partitioning behavior suggests that the compound may exist partially in ionized form at physiological pH, which could influence its tissue distribution and cellular uptake mechanisms.

The moderate lipophilicity of N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine predicts favorable membrane permeability characteristics, suggesting good potential for oral bioavailability and cellular penetration [15] [18]. The compound is likely to demonstrate efficient passive diffusion across biological membranes while maintaining adequate aqueous solubility for dissolution and transport in biological fluids.

Central nervous system penetration potential is classified as moderate based on the LogP value, indicating that N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine may possess the ability to cross the blood-brain barrier [14] [15]. This characteristic could be relevant for applications requiring central nervous system activity, although the extent of brain penetration would depend on additional factors such as molecular size, hydrogen bonding capacity, and active transport mechanisms.

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

255.08301860 g/mol

Monoisotopic Mass

255.08301860 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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